molecular formula C12H13N3O4 B1470934 Pyrazolo[1,5-b]pyridazine-2,3-dicarboxylic acid diethyl ester CAS No. 55259-42-2

Pyrazolo[1,5-b]pyridazine-2,3-dicarboxylic acid diethyl ester

Cat. No. B1470934
CAS RN: 55259-42-2
M. Wt: 263.25 g/mol
InChI Key: DPISQKQXIXXLGW-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-b]pyridazine-2,3-dicarboxylic acid diethyl ester is a chemical compound . It is part of the pyrazolo[1,5-a]pyrimidines family, which has been identified as strategic compounds for optical applications . These compounds have several key characteristics such as simpler and greener synthetic methodology and tunable photophysical properties .

Scientific Research Applications

Synthesis and Biological Activity

Pyrazolo[1,5-b]pyridazine derivatives are explored for their synthetic routes and biological activities. These compounds, including pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyridazines, are synthesized through various chemical reactions, showcasing the versatility and potential of pyrazolo[1,5-b]pyridazine-2,3-dicarboxylic acid diethyl ester as a precursor. The biological activities of these derivatives, such as antimicrobial and anti-inflammatory properties, are highlighted, indicating their potential in pharmaceutical applications. Studies show that pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyridazines possess good antimicrobial, anti-inflammatory, and analgesic activities, suggesting their relevance in medicinal chemistry (Zaki et al., 2016; Şener et al., 2002; Cetin & Bildirici, 2016; Elkholy et al., 2008).

Cyclin-Dependent Kinase Inhibitors

A novel series of pyrazolo[1,5-b]pyridazines have been synthesized as cyclin-dependent kinase inhibitors, showing potential for the treatment of solid tumors. This underlines the chemical's applicability in developing cancer therapeutics by modulating the activity of critical enzymes involved in cell cycle regulation (Stevens et al., 2008).

Chemoinformatics and Chemical Space Exploration

The exploration of novel heterocyclic compounds, including pyrazolo[1,5-b]pyridazines, contributes to expanding the chemical diversity available for drug discovery and material science. This area of research underscores the potential of pyrazolo[1,5-b]pyridazine derivatives in enriching the pool of biologically active compounds and materials with unique properties (Thorimbert et al., 2018).

properties

IUPAC Name

diethyl pyrazolo[1,5-b]pyridazine-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-3-18-11(16)9-8-6-5-7-13-15(8)14-10(9)12(17)19-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPISQKQXIXXLGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=NN2N=C1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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